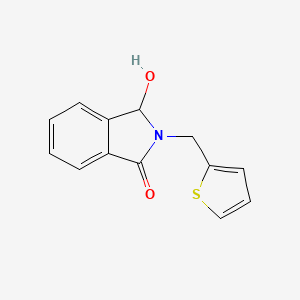

3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone

Description

Properties

IUPAC Name |

3-hydroxy-2-(thiophen-2-ylmethyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-7,12,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSDOXTSQSIHFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone typically involves the reaction of isoindolinone derivatives with thienylmethyl reagents. One common method includes the use of Suzuki–Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds under mild conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents, with the reaction being carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The thienylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Compound 1p exhibits a high yield (90%) due to the use of 2-thiophenemethylamine, which facilitates efficient coupling . In contrast, triazolidinone-containing derivatives (e.g., 13c) show lower yields (33–48%) due to steric hindrance and multi-step reactivity .

- Thermal Stability: The >300°C melting points of 13c and related derivatives suggest higher crystallinity from rigid triazolidinone and phenyl groups , whereas 1p’s moderate melting point (185–189°C) reflects reduced symmetry from the thiophene substituent .

Functional Group Influence on Reactivity and Bioactivity

- Hydroxy vs. Thioxo Groups : The 3-hydroxy group in 1p enables hydrogen bonding, which is critical for interactions with biological targets like enzymes or receptors . In contrast, thioxo (C=S) groups in 13c and 14 may confer distinct redox or metal-binding properties .

- Thiophene vs. Thiophene’s sulfur atom may also improve solubility or metabolic stability.

Biological Activity

3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of thienylmethyl derivatives with isoindolinone precursors, followed by hydroxy group modifications. Various synthetic routes have been explored to optimize yield and purity.

Biological Activity Overview

The biological activity of this compound spans several domains, including anticancer, anti-inflammatory, and neuroprotective effects. Below is a summary of its key activities:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines with promising results. For instance, a study showed that it exhibited significant cytotoxicity against non-small cell lung cancer cells (HOP-62) with a growth inhibition rate of 17.47% at a concentration of 10 μM.

Table 1: Anticancer Activity of this compound

| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| HOP-62 (Lung) | <10 | 15 | >20 |

| SF-539 (CNS) | <10 | 12 | >25 |

| MDA-MB-435 (Melanoma) | <10 | 14 | >30 |

| OVCAR-8 (Ovarian) | <10 | 13 | >22 |

| DU-145 (Prostate) | <10 | 11 | >20 |

| MDA-MB-468 (Breast) | <10 | 15 | >28 |

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cellular proliferation pathways. It has been suggested that the compound interacts with heat shock proteins, influencing tumor cell survival.

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. A study indicated that it could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease pathology.

Case Study: Neuroprotection in Alzheimer's Models

In vitro studies have shown that treatment with this compound reduced amyloid-beta aggregation by approximately 45% at concentrations ranging from 5 to 15 μM. This suggests a potential role in therapeutic strategies aimed at Alzheimer's disease.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties by modulating cytokine release and reducing oxidative stress in various cellular models. This activity is particularly relevant for conditions characterized by chronic inflammation.

Table 2: Anti-inflammatory Activity

| Model | Cytokine Inhibition (%) at 10 μM |

|---|---|

| LPS-stimulated Macrophages | TNF-α: 50% |

| LPS-stimulated Microglia | IL-6: 40% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2-(2-thienylmethyl)-1-isoindolinone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions involving thiophene derivatives and isoindolinone precursors. For example, refluxing 3-formyl-indole-2-carboxylic acid derivatives with aminothiazolones in acetic acid with sodium acetate as a base catalyst (similar to Scheme 2 in and ). Key parameters include reaction time (3–5 hours), solvent (acetic acid), and stoichiometric ratios (1.1:1 aldehyde to amine). Purification involves recrystallization from DMF/acetic acid mixtures to isolate crystalline products .

Q. How can the molecular geometry and hydrogen-bonding networks of this compound be characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Use programs like ORTEP-3 ( ) or WinGX ( ) to generate thermal ellipsoid plots and analyze intermolecular interactions (e.g., O–H···N or π-π stacking). For example, in related isoindolinones, dihedral angles between the isoindolone core and substituents (e.g., thienyl groups) are typically <10°, indicating planar conformations .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental data (e.g., NMR vs. XRD bond lengths)?

- Methodology : Apply Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets () to optimize the structure and calculate NMR chemical shifts. Compare theoretical results with experimental XRD data (e.g., C–C bond lengths) to identify discrepancies caused by crystal packing effects or dynamic motion in solution .

Q. What strategies validate the compound’s pharmacological activity, such as hypoglycemic or antimicrobial effects?

- Methodology : For hypoglycemic potential, use molecular docking to assess interactions with targets like glucokinase (similar to ’s approach for isoindoline-diones). For antimicrobial activity, perform hemolysis assays (e.g., sRBC lysis in M. marinum models, as in ) to evaluate membrane disruption inhibition. Dose-response curves (e.g., 62.5 µM ebselen analogues) and CFU counts can quantify efficacy .

Q. How do steric and electronic effects of the thienyl group influence reactivity in derivatization?

- Methodology : Compare reaction kinetics of this compound with non-thiophene analogues. Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates in nucleophilic acyl substitutions or cyclizations. Steric effects are quantified via XRD-derived torsion angles .

Data Analysis and Experimental Design

Q. How to address crystallographic data inconsistencies (e.g., disorder in the thienyl group)?

- Methodology : Refine XRD data with software like SHELXL, applying restraints for disordered atoms. Validate using residual density maps and ADDSYM checks (). For dynamic disorder, perform variable-temperature XRD (90–298 K) to assess thermal motion, as seen in .

Q. What analytical techniques complement NMR for purity assessment?

- Methodology : High-resolution mass spectrometry (HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) detects polymorphic impurities. For example, isoindolinones exhibit distinct melting endotherms (e.g., 180–220°C) .

Theoretical and Mechanistic Studies

Q. How to model the compound’s electrophilic/nucleophilic regions for reaction planning?

- Methodology : Generate Molecular Electrostatic Potential (MEP) maps via DFT (). Regions with negative potentials (e.g., carbonyl oxygens) are nucleophilic sites for alkylation, while thienyl sulfur may act as a weak electrophile in cycloadditions .

Q. What mechanistic insights can isotopic labeling provide for hydroxyl group reactivity?

- Methodology : Synthesize deuterated analogues (e.g., D₂O exchange at the 3-hydroxy position) and monitor kinetics in esterification or oxidation reactions. Use LC-MS to track isotopic patterns and infer proton transfer mechanisms .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Crystallographic R-factor | SC-XRD | 0.042–0.117 (e.g., ) | |

| DFT HOMO-LUMO gap | B3LYP/6-311++G(d,p) | ~4.5 eV (isoindolinone derivatives) | |

| Melting point | DSC | 185–210°C (varies with substituents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.